ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:
- Position 5: A 4-(N,N-diethylsulfamoyl)benzamido substituent, contributing steric bulk, hydrogen-bonding capacity (via sulfonamide), and enhanced solubility modulation.
- Position 1: An ethyl carboxylate group, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O6S2/c1-4-30(5-2)39(35,36)19-13-7-16(8-14-19)23(32)28-24-21-20(15-38-24)22(26(34)37-6-3)29-31(25(21)33)18-11-9-17(27)10-12-18/h7-15H,4-6H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCIKBUPLJUIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. Characterized by a unique molecular structure that includes a thieno[3,4-d]pyridazine core, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.92 g/mol. The structure features multiple functional groups, including an ester group and an amide group, which enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN3O4S |
| Molecular Weight | 467.92 g/mol |
| Structural Features | Thieno[3,4-d]pyridazine core, chlorophenyl group, sulfamoyl group |
Biological Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
- Antitumor Activity : The compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have been explored for their ability to reduce inflammation in animal models.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit key enzymes involved in cellular processes critical for cancer cell proliferation or bacterial survival.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of various thieno[3,4-d]pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorophenyl group significantly enhanced antibacterial activity.
- Antitumor Activity : In vitro assays demonstrated that the compound could induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
- Inflammation Reduction : Experimental models showed that certain derivatives reduced inflammatory markers in induced arthritis models, suggesting potential applications in treating inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Stepwise Reactions : Starting from simpler precursors through nucleophilic substitutions and cyclization reactions.
- Modification Strategies : Researchers are exploring various modifications to enhance biological activity or optimize pharmacokinetic profiles.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,4-d]Pyridazine Family
The closest analogue is ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 123542-47-2, C₁₅H₁₃N₃O₃S, MW 315.35) . Key differences include:
| Property | Target Compound | Analogue (CAS 123542-47-2) |
|---|---|---|
| Position 3 Substituent | 4-Chlorophenyl (electron-withdrawing, Cl enhances lipophilicity) | Phenyl (simpler, less polar) |
| Position 5 Substituent | 4-(N,N-Diethylsulfamoyl)benzamido (bulky, sulfonamide pharmacophore) | Amino group (smaller, less steric hindrance) |
| Molecular Weight | ~582.07 (estimated) | 315.35 |
| Predicted Density | Likely >1.6 g/cm³ (bulky substituents increase packing density) | 1.46±0.1 g/cm³ |
| Bioactivity Potential | Enhanced enzyme binding (sulfonamide moiety may target proteases or kinases) | Limited targeting (amino group lacks sulfonamide’s hydrogen-bonding capacity) |
Substituent Effects on Physicochemical Properties
- Solubility: The diethylsulfamoyl group in the target compound introduces polar but hydrophobic N,N-diethyl moieties, likely reducing aqueous solubility compared to the simpler amino analogue.
- Thermal Stability: Bulky substituents (e.g., benzamido-sulfamoyl) may lower thermal stability relative to smaller groups like phenyl or amino, as seen in high-energy materials like DATF (decomposition at 260°C) .
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., amidation for the benzamido-sulfamoyl group), whereas the analogue could be synthesized via direct amination .
Electronic and Structural Comparisons
- Isoelectronic/Isovalent Principles: While the core thienopyridazine structure is shared, differences in substituents disrupt electronic similarity. The 4-chlorophenyl group’s electron-withdrawing effect contrasts with phenyl’s neutrality, altering reactivity (e.g., electrophilic substitution) .
- Crystallography : SHELX software (used for small-molecule refinement) would be critical for resolving the target compound’s conformation, particularly the diethylsulfamoyl group’s spatial arrangement .
Research Findings and Implications
Material Science Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
